molecular formula C16H14N2O3 B1178041 Raytide CAS No. 137398-49-3

Raytide

Cat. No.: B1178041
CAS No.: 137398-49-3
Attention: For research use only. Not for human or veterinary use.
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Description

Raytide is a synthetic phosphotyrosine-containing peptide substrate widely used in biochemical assays to study tyrosine kinase and phosphatase activities. It is phosphorylated at a unique tyrosine residue using kinases like c-Src or epidermal growth factor receptor kinase in the presence of [γ-³²P]ATP . This compound’s specificity for tyrosine phosphorylation/dephosphorylation reactions makes it a critical tool for characterizing enzymes such as protein tyrosine phosphatases (PTPases) and dual-specificity phosphatases (DSPs) .

Key properties of this compound include:

  • High affinity: Reported Km values for PTPases range from 15 nM (TryAcP115, Trypanosoma brucei phosphatase) to 510 nM (human prostate acid phosphatase), indicating substrate versatility across enzyme classes .
  • Sensitivity to inhibitors: this compound dephosphorylation is inhibited by vanadate, sodium fluoride, and molybdate, but resistant to okadaic acid and tetramisole .

Properties

CAS No.

137398-49-3

Molecular Formula

C16H14N2O3

Synonyms

Raytide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Raytide is compared below with other peptide substrates in terms of enzymatic activity, specificity, and application.

Table 1: Substrate Specificity and Kinetic Parameters

Substrate Phosphorylation Site Target Enzymes Km (nM) Vmax (pmol/min/mg) Key Inhibitors References
This compound Tyrosine Tyrosine phosphatases (PTPs) 15–510 26–6100 Vanadate, fluoride, molybdate
Kemptide Serine Serine/threonine kinases N/A Not detected* Okadaic acid, microcystin-LR
RCML Tyrosine Broad-spectrum PTPases 200–300 1200 Vanadate, tartrate
MBP Tyrosine Receptor-linked PTPases N/A 336–4039† Molybdate
pNPP Non-peptide Acid/alkaline phosphatases 1000+ Variable Tartrate, phosphate

†MBP/Raytide activity ratios vary significantly (e.g., 9.19 for LAR C1813S vs. 0.17 for pKKUC-LCA), reflecting substrate preference in PTPase domains .

Research Findings and Key Insights

Enzyme Specificity: this compound is dephosphorylated by TryAcP115 with 15 nM Km, whereas pNPP (a non-peptide substrate) has a Km >1000 nM, highlighting this compound’s superior affinity for tyrosine phosphatases . Mutations in PTPases (e.g., LCA C828S) abolish this compound activity, confirming its dependence on catalytic cysteine residues .

Inhibitor Studies :

  • β-HIVS inhibits v-Src-mediated this compound phosphorylation (IC₅₀ = 1.5 μM) without competing with ATP, suggesting a unique mechanism compared to genistein or STI571 .
  • Coxiella burnetii ACP dephosphorylates this compound, and this activity is blocked by molybdate (95% inhibition), implicating this compound in pathogen-host interaction studies .

Structural Insights :

  • HiszTag cleavage in TryAcP115 reduces this compound activity by 10-fold, indicating that proper folding is critical for enzymatic function .
  • RPTP β/ζ exhibits pH 7.2 optimum activity for this compound, contrasting with TryAcP115’s acidic pH preference (pH 4.0) .

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